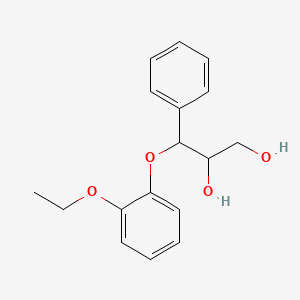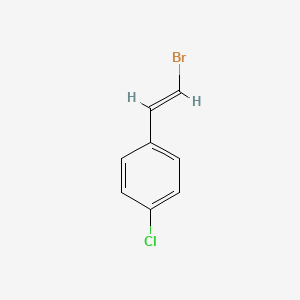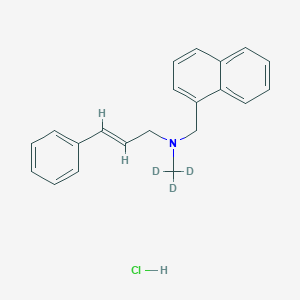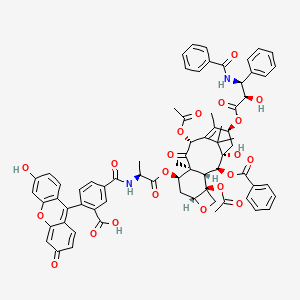
13,14-二氢视黄醇
描述
All-trans-13,14-dihydroretinol is a retinol.
科学研究应用
癌症研究和生物标志物识别
13,14-二氢视黄醇已被确定为食管鳞状细胞癌(ESCC)早期检测和预后的潜在生物标志物 {svg_1}. 它是能够区分ESCC与对照组并具有高预测准确性的差异代谢物之一 {svg_2}. 此外,它与癌细胞中铁死亡(一种受调控的细胞死亡形式)的调节有关,表明其在癌症治疗策略中的作用 {svg_3}.
眼部健康和视力
在眼部健康方面,13,14-二氢视黄醇是视黄醇饱和酶途径的产物,与视觉循环有关 {svg_4}. 它被认为是视黄醇X受体(RXRs)的内源性配体,并在9-顺式-13,14-二氢视黄酸的代谢合成中发挥作用,这对视力至关重要 {svg_5}.
皮肤护理和皮肤病学
研究探索了13,14-二氢视黄醇在皮肤护理中的作用,特别是其参与维生素A代谢,这对于皮肤健康至关重要 {svg_6}. 它是视黄醇饱和酶的产物,对脂质代谢和活性氧的产生至关重要,这些与皮肤生理学有关 {svg_7}.
代谢综合征和脂质代谢
研究表明,13,14-二氢视黄醇可以显着上调脂质合成基因和炎症基因的表达,表明其参与代谢综合征的发展,特别是在儿童中 {svg_8}. 这种代谢物可能作为该综合征的新型生物标志物,为治疗策略提供见解 {svg_9}.
营养科学和膳食代谢
13,14-二氢视黄醇是一种天然存在的类视黄醇,是核受体的潜在配体,在维生素A的代谢中起作用 {svg_10}. 它参与发育、细胞分化、免疫和视力,突出了其营养意义 {svg_11}.
药理学潜力和药物开发
产生13,14-二氢视黄醇的视黄醇饱和酶与与胰岛素抵抗和2型糖尿病相关的疾病有关 {svg_12}. 调节这种酶的活性,并由此扩展到13,14-二氢视黄醇的水平,对于治疗人类病理具有治疗潜力 {svg_13}.
作用机制
Target of Action
The primary target of 13,14-Dihydroretinol is the all-trans-retinol 13,14-reductase . This enzyme plays a crucial role in the metabolism of vitamin A, which is essential for various biological processes such as development, cellular differentiation, immunity, and vision .
Mode of Action
13,14-Dihydroretinol interacts with its target, the all-trans-retinol 13,14-reductase, by saturating the 13-14 double bond of all-trans-retinol to produce all-trans-13,14-dihydroretinol .
Biochemical Pathways
The enzymes involved in the oxidation of retinol to retinoic acid and then to oxidized retinoic acid metabolites are also involved in the synthesis and oxidation of all-trans-13,14-dihydroretinol . This process is a major metabolic pathway for the synthesis of retinal and retinoic acid and a catabolic pathway for the clearance of pharmacological doses of retinol by conversion to polar metabolites .
Pharmacokinetics
It is known that the compound is detected in vivo in mice supplemented with retinyl palmitate . This suggests that the compound’s bioavailability may be influenced by dietary intake of vitamin A.
Result of Action
The result of 13,14-Dihydroretinol’s action is the production of all-trans-13,14-dihydroretinol, a naturally occurring retinoid and a potential ligand for nuclear receptors . This new metabolite can also be an intermediate in a retinol degradation pathway or it can serve as a precursor for the synthesis of bioactive 13,14-dihydro-retinoid metabolites .
Action Environment
The action of 13,14-Dihydroretinol is influenced by various environmental factors. For instance, the expression of the enzyme retinol saturase, which converts all-trans-retinol to all-trans-13,14-dihydroretinol, is controlled by peroxisome proliferator-activated receptors in liver and adipose tissue . Therefore, factors that affect the activity of these receptors could potentially influence the action, efficacy, and stability of 13,14-Dihydroretinol.
属性
IUPAC Name |
(4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-4,6,8-trien-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-12,17,21H,7,10,13-15H2,1-5H3/b9-6+,12-11+,16-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBOQVAIYMSUDT-HRYGCDPOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(C)CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(C)CCO)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201315313 | |
| Record name | 13,14-Dihydroretinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201315313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | All-trans-13,14-dihydroretinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011618 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
115797-14-3 | |
| Record name | 13,14-Dihydroretinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115797-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 13,14-Dihydroretinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201315313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | All-trans-13,14-dihydroretinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011618 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2S,3S,3''S)-N-[3-(3-Acetoxy-3-methoxycarbonylpropanamido)-3-tert-butoxythiocarbonylpropanoyl]azetidine-2-thiocarboxylic Acid tert-Butyl Ester](/img/structure/B1140271.png)

![6-Cyano-3,4-dihydro-2,2-dimethyl-trans-4-(1-pyrrolidinyl)-2H-benzo-[b]-pyrano-3-ol](/img/structure/B1140275.png)
![6-Cyano-trans-3-bromo-3,4-dihydro-2,2-dimethyl-2H-benzo-[b]-pyran-4-ol](/img/structure/B1140276.png)






